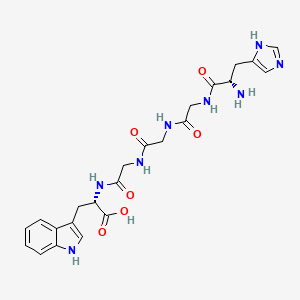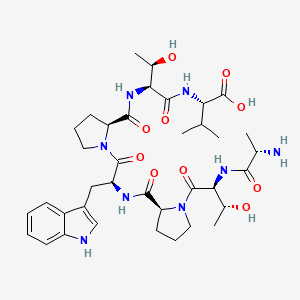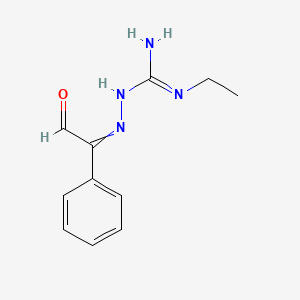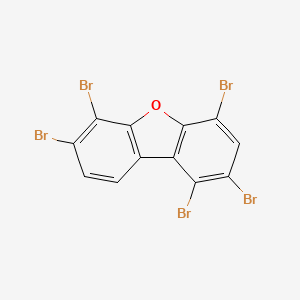![molecular formula C15H18O3 B14218598 2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane CAS No. 543734-10-7](/img/structure/B14218598.png)
2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane is a chemical compound with the molecular formula C15H16O3 and a molecular weight of 244.286 g/mol . This compound is known for its unique spiro structure, which consists of a dioxaspiro nonane ring system fused with a methoxyphenyl group. The compound’s structure imparts specific chemical and physical properties that make it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane typically involves the reaction of 4-methoxybenzaldehyde with a suitable spiro compound precursor under acidic or basic conditions . One common method involves the use of a Lewis acid catalyst to facilitate the condensation reaction, resulting in the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
科学研究应用
2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
相似化合物的比较
Similar Compounds
2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene: A closely related compound with a similar spiro structure but differing in the position of the double bond.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group, used in different chemical contexts.
Uniqueness
2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific interactions and reactivity can be leveraged.
属性
CAS 编号 |
543734-10-7 |
|---|---|
分子式 |
C15H18O3 |
分子量 |
246.30 g/mol |
IUPAC 名称 |
2-[(4-methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C15H18O3/c1-16-13-5-3-12(4-6-13)11-14-7-9-15(18-14)8-2-10-17-15/h3-6,11H,2,7-10H2,1H3 |
InChI 键 |
PUCCJDAZWCSTND-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C=C2CCC3(O2)CCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
![N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide](/img/structure/B14218556.png)



![4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol](/img/structure/B14218579.png)
